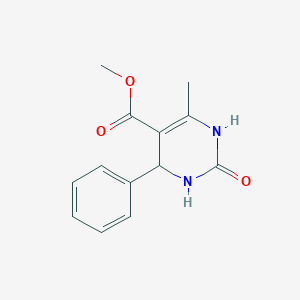

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a tetrahydropyrimidine ring, which is a six-membered ring containing two nitrogen atoms, and various substituents that contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, a well-known multicomponent reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. For instance, benzaldehyde, methyl acetoacetate, and urea can be used as starting materials. The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (TsOH) and can be promoted by microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Solvent-free conditions and the use of microwave irradiation are also advantageous for industrial applications due to their environmental and economic benefits .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Applications De Recherche Scientifique

Thymidine Phosphorylase Inhibition

One of the prominent applications of this compound is its role as an inhibitor of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. Research has demonstrated that methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits non-competitive inhibition against TP, with an IC50 value suggesting significant inhibitory potential ( ). This characteristic positions it as a candidate for further development in cancer therapies aimed at inhibiting tumor progression through angiogenesis modulation.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound against various cell lines, including mouse fibroblast cells (3T3). The results indicated that the compound is non-cytotoxic at effective concentrations, making it a safer option for therapeutic exploration ( ). These findings are crucial for drug development as they suggest a favorable safety profile alongside its anti-cancer activity.

Structure-Activity Relationship (SAR) Insights

The structure of this compound allows for various substitutions that can enhance its biological activity. Studies have shown that modifications to the phenyl ring can significantly affect its inhibitory potency against TP. For instance, compounds with specific halogen substitutions demonstrated increased activity compared to unsubstituted variants ( ).

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and the active site of thymidine phosphorylase. These studies revealed that the compound fits well within the binding pocket of TP and forms critical hydrogen bonds with amino acid residues essential for enzymatic activity ( ). Such structural insights are vital for optimizing the compound to enhance its efficacy and selectivity.

Angiogenesis Inhibition

Given its mechanism as a TP inhibitor, further research could explore the compound's potential in inhibiting angiogenesis more broadly. Angiogenesis is a critical process in cancer metastasis; thus, compounds like this compound could be pivotal in developing new anti-cancer strategies ( ).

Optimization and Development

The initial findings regarding the compound's pharmacological properties suggest significant potential for optimization. Future studies could focus on modifying its structure to improve bioavailability and potency while maintaining a favorable safety profile.

Mécanisme D'action

The mechanism by which Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the particular derivative of the compound being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: The carboxylic acid derivative of the compound.

1,2,3,4-tetrahydropyrimidine derivatives: A broad class of compounds with varying substituents on the tetrahydropyrimidine ring.

Uniqueness

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Activité Biologique

Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 5395-36-8 |

| Melting Point | 206 - 210 °C |

| Appearance | White crystalline powder |

Research indicates that this compound exhibits biological activity primarily through its role as an inhibitor of thymidine phosphorylase (TP). Thymidine phosphorylase is an enzyme involved in the metabolism of nucleosides and has been implicated in tumor growth and angiogenesis.

Inhibition Studies

In vitro studies have demonstrated that this compound acts as a non-competitive inhibitor of TP. The inhibition constants (IC50) for related compounds have been reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Methyl 6-methyl-2-oxo-4-phenyl | 322.6 ± 1.60 |

| Compound 1 | 314.0 ± 0.90 |

| Compound 12 | 303.5 ± 0.40 |

These values indicate a moderate level of activity compared to standard inhibitors such as tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .

Cytotoxicity and Safety Profile

The cytotoxicity of methyl 6-methyl-2-oxo-4-phenyl has also been evaluated against mouse fibroblast (3T3) cells using the MTT assay. The results showed that the compound is non-cytotoxic at the concentrations tested, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

- Thymidine Phosphorylase Inhibition

- Molecular Docking Studies

- ADME Properties

Propriétés

IUPAC Name |

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-10(12(16)18-2)11(15-13(17)14-8)9-6-4-3-5-7-9/h3-7,11H,1-2H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQDAVSMSTUQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.